1-(4-Methoxybenzyl)-3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)urea
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Description
1-(4-Methoxybenzyl)-3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)urea, also known as MOBU, is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields, including medicine, agriculture, and materials science. MOBU is a urea derivative that contains both a benzyl and an oxadiazole group, which makes it a versatile compound with unique properties.
Scientific Research Applications
Synthesis and Analytical Applications
1-(4-Methoxybenzyl)-3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)urea and its derivatives have been synthesized for various analytical purposes, including as an internal standard for LC–MS analysis. The stable deuterium-labeled version of this compound has been developed to facilitate drug absorption, distribution, and other pharmacokinetics studies due to its high chemical and isotope purity (Liang et al., 2020).
Radiolabeling for Imaging Studies
This compound has also been radiolabeled with carbon-11 to create a highly selective inhibitor of glycogen synthase kinase-3beta (GSK-3beta), intended for cerebral positron emission tomography (PET) studies. However, its poor brain penetration limits its use in studying GSK-3beta in cerebral PET studies, indicating a need for further modification to enhance its utility in imaging applications (Vasdev et al., 2005).
properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O3/c1-9-16-12(20-17-9)8-15-13(18)14-7-10-3-5-11(19-2)6-4-10/h3-6H,7-8H2,1-2H3,(H2,14,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZVNOWCMMPLJAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CNC(=O)NCC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxybenzyl)-3-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)urea |
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